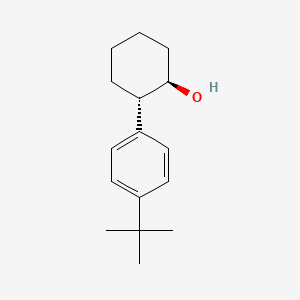
trans-2-(4-(tert-Butyl)phenyl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“trans-2-(4-(tert-Butyl)phenyl)cyclohexanol” is a chemical compound with the molecular formula C10H20O . It is also known as “trans-4-tert-Butylcyclohexanol” and has a molecular weight of 156.265 Da . It is a mixture of cis and trans isomers .
Synthesis Analysis
The synthesis of this compound involves a tert-butylation reaction between phenol and isobutylene in the presence of aluminum trichloride . This is followed by catalytic hydrogenation with Rays Nickel W7, resulting in two kinds of geometric structures, with the trans structure accounting for more than 70% .Molecular Structure Analysis
The molecular structure of “trans-2-(4-(tert-Butyl)phenyl)cyclohexanol” is characterized by two defined stereocentres . The hydroxyl group in the trans isomer is held in the equatorial position .Chemical Reactions Analysis
This compound can be used as a reactant to synthesize tris (4,4′-di-tert-butyl-2,2′-bipyridine) (trans-4-tert-butylcyclohexanolato)deca-μ-oxido-heptaoxidoheptavanadium oxide cluster complex by reacting with [V8O20(C18H24N2)4] .Physical And Chemical Properties Analysis
The physical and chemical properties of “trans-2-(4-(tert-Butyl)phenyl)cyclohexanol” include an average mass of 156.265 Da and a monoisotopic mass of 156.151413 Da . It is a white powder or granules .Aplicaciones Científicas De Investigación
Synthesis and Perfumery Applications
Trans-2-(4-(tert-Butyl)phenyl)cyclohexanol, a derivative of cyclohexanol, has been explored in scientific research primarily for its potential applications in the perfume industry. A study detailed a continuous-flow biocatalytic process for synthesizing the best stereoisomers of commercial fragrances, including derivatives of cyclohexanol like trans-4-(tert-butyl)cyclohexyl acetate. This research highlighted the use of alcohol dehydrogenases (ADHs) for the stereoselective reduction of corresponding ketones, achieving high conversions and diastereoisomeric excess values (Tentori et al., 2020).
Chemical Reactions and Structural Studies
Various studies have investigated the reactions involving cyclohexanol derivatives. For instance, the reaction of thianthrene cation radical with alcohols like 4-tert-butylcyclohexanol has been studied, leading to the conversion of alcohols into cyclohexenes (Shine & Yueh, 1992). Furthermore, structural studies have been conducted on the ester and ether derivatives of cyclohexanol, including low-temperature X-ray structural studies, to understand the relative sigma-donor ability of C-H and C-C bonds (Spiniello & White, 2003).
Catalysis and Stereochemistry
Research has also delved into the catalytic and stereochemical properties of cyclohexanol derivatives. For instance, the stereoselectivity in the hydrosilylative reduction of 4-tert-butylcyclohexanone was examined, showing a preference for the formation of the trans-equatorial alcohol in certain conditions (Nishiyama et al., 1992). Additionally, the crystal-structure studies of tert-butylsulfonyl-substituted cyclohexanes have provided insights into the preferred rotational conformation of these compounds in the solid state (Gordillo et al., 1992).
Metabolism and Biochemical Studies
The metabolism of isomeric tert-butylcyclohexanones has been a subject of study, particularly in understanding how these compounds are reduced to secondary alcohols and excreted in organisms like rabbits (Cheo et al., 1967). This research contributes to a broader understanding of the biochemical processing of such compounds.
Safety And Hazards
Propiedades
IUPAC Name |
(1R,2S)-2-(4-tert-butylphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-16(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17/h8-11,14-15,17H,4-7H2,1-3H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRLTLNZXOWQOX-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H]2CCCC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(4-(tert-Butyl)phenyl)cyclohexanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-tert-butylphenyl)(cyano)methyl]-2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3013790.png)
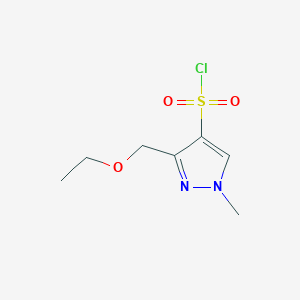
![7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B3013793.png)

![9-(4-butylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013795.png)
![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B3013796.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B3013797.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3013801.png)
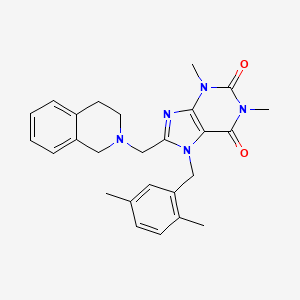
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3013806.png)
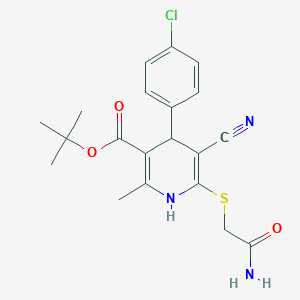
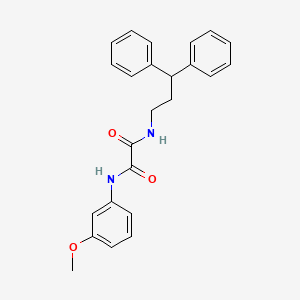
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-cyclopropyloxalamide](/img/structure/B3013811.png)